5-(Bromomethyl)-3-chloro-2-fluoropyridine
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Overview
Description
5-(Bromomethyl)-3-chloro-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-chloro-2-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 3-chloro-2-fluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-chloro-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of methyl-substituted pyridines.
Scientific Research Applications
5-(Bromomethyl)-3-chloro-2-fluoropyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-chloro-2-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The presence of chlorine and fluorine atoms further enhances its reactivity by influencing the electron density on the pyridine ring. These properties make it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoropyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Bromomethyl-2-fluoropyridine: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
5-(Bromomethyl)-3-chloropyridine: Lacks the fluorine atom, which influences its electronic properties and reactivity.
Uniqueness
5-(Bromomethyl)-3-chloro-2-fluoropyridine is unique due to the presence of all three halogen atoms, which impart distinct electronic and steric effects. This combination of substituents makes it highly versatile in various chemical reactions and applications, distinguishing it from other halogenated pyridines .
Properties
Molecular Formula |
C6H4BrClFN |
---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
5-(bromomethyl)-3-chloro-2-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 |
InChI Key |
CAHNZVWPUAIWSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)CBr |
Origin of Product |
United States |
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